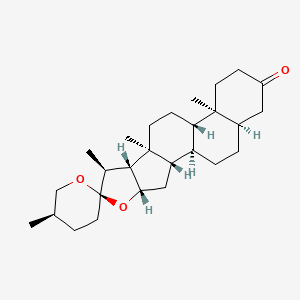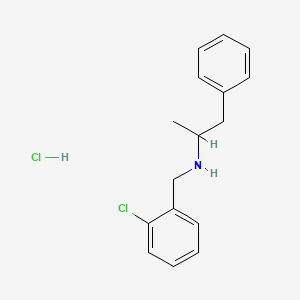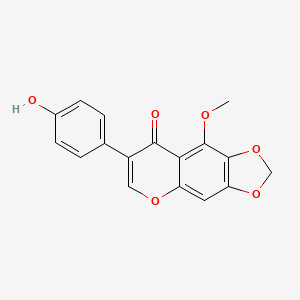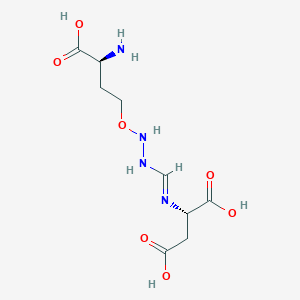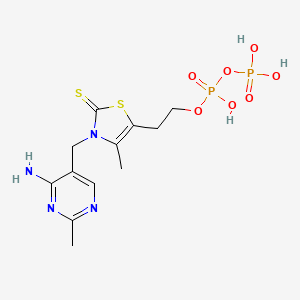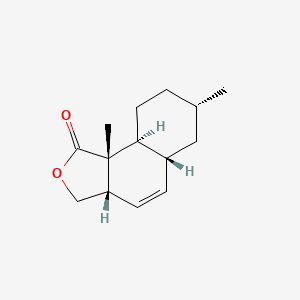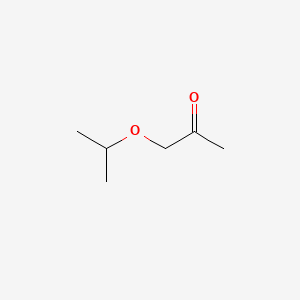
1-Isopropoxyacetone
説明
Synthesis Analysis
The synthesis of hydroxyacetone and related compounds typically involves radical-radical recombination reactions and keto-enol tautomerization processes. For instance, a study unravelled the formation pathways of hydroxyacetone (CH3COCH2OH) and other related compounds within mixed ices of methanol and acetaldehyde, analogues to interstellar ices, when exposed to ionizing radiation at ultralow temperatures. These findings suggest potential synthetic pathways that could be relevant for 1-isopropoxyacetone as well, highlighting the importance of radical-based synthesis techniques in producing these compounds under specific conditions (Wang et al., 2022).
Molecular Structure Analysis
The molecular structure and conformation of hydroxyacetone-like compounds have been extensively studied. For example, gas-phase electron diffraction combined with microwave data and theoretical calculations have been used to study the molecular structure of 1,3-dihydroxyacetone. These studies revealed the existence of multiple conformers, some of which involve hydrogen bonding that significantly influences the molecule's geometry and reactivity. Such analyses provide insight into the structural aspects of hydroxyacetone derivatives, which may similarly apply to 1-isopropoxyacetone (Dorofeeva et al., 2007).
Chemical Reactions and Properties
Hydroxyacetone and its derivatives undergo various chemical reactions, including isomerization and reactions with other organic compounds. The reactivity often involves the formation of intermediates that are relevant in organic synthesis and could lead to the formation of biologically relevant molecules. For 1-isopropoxyacetone, understanding the reactivity of hydroxyacetone can provide insights into its potential reactions and transformations (Wang et al., 2022).
Physical Properties Analysis
The physical properties of hydroxyacetone-like compounds are influenced by their molecular structure. The presence of hydrogen bonds and the molecule's geometry affect its melting and boiling points, solubility, and other physical properties. Studies on compounds like 1,3-dihydroxyacetone offer valuable information on how structural features impact the physical properties of these compounds (Dorofeeva et al., 2007).
Chemical Properties Analysis
The chemical properties of hydroxyacetone and its derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for their application in synthesis and other chemical processes. The keto-enol tautomerism, in particular, plays a significant role in the chemistry of these compounds, affecting their stability, reactivity, and the types of reactions they can undergo. Understanding these properties is essential for exploring the chemistry of 1-isopropoxyacetone and its potential applications (Wang et al., 2022).
科学的研究の応用
Forensic Investigations
1-Isopropoxyacetone, as a metabolite of isopropyl alcohol (IPA), plays a role in forensic investigations. A study focused on the determination of blood IPA and acetone concentrations in medico-legal autopsies. This includes cases of diabetic ketoacidosis, hypothermia, and alcohol misuse-related deaths. The systematic determination of IPA and acetone levels is important to quantify biochemical disturbances and understand the extent of ketosis at the time of death (Palmiere et al., 2012).
Microbial Production in Cosmetics and Food
In the field of biotechnology, 1-Isopropoxyacetone derivatives, such as 1,3-dihydroxyacetone, are used in cosmetics, medicines, and food products. Recent research has focused on improving the yield of 1,3-dihydroxyacetone through genetic engineering of glycerol dehydrogenase and optimizing fermentation processes (Sun et al., 2010).
Atmospheric Chemistry
1-Isopropoxyacetone is also relevant in atmospheric chemistry. Its oxidation products, such as glycolaldehyde, hydroxyacetone, and methylglyoxal, are significant components of atmospheric aerosols. These compounds contribute to the global atmospheric processing of isoprene, with an estimated global annual contribution of aerosol organic matter from isoprene (Matsunaga et al., 2005).
Chemical Synthesis and Astrochemistry
A mechanistic study revealed the formation pathways of hydroxyacetone and its related compounds in mixed ices of methanol and acetaldehyde under ultralow temperatures, analogous to interstellar ices. These findings help in understanding the molecular synthesis of biologically relevant molecules in deep space, suggesting the astrochemical significance of these compounds (Wang et al., 2022).
Biomass Pyrolysis and Energy
In energy research, hydroxyacetone (a derivative of 1-Isopropoxyacetone) is a vital product in biomass pyrolysis. Studies have been conducted to understand its formation mechanism from glucose pyrolysis, providing insights into the sustainable production of energy and chemicals from biomass (Hu et al., 2019).
Spectroscopy and Atmospheric Monitoring
Hydroxyacetone's vibrational assignments are crucial for its detection via infrared spectroscopy, with applications in atmospheric monitoring. Research has provided quantitative data for atmospheric measurements, aiding in understanding its role in biomass burning events and isoprene oxidation (Lindenmaier et al., 2016).
Biochemical Research
1-Isopropoxyacetone derivatives like hydroxyacetone are also significant in biochemical research. They are used as platforms for electrocatalytic synthesis in various processes, indicating their potential in green chemistry and sustainable production methods (Sauter et al., 2017).
作用機序
Target of Action
1-Isopropoxyacetone is a methyl ketone that is acetone substituted by an isopropoxy group at position 1 . It is classified as a metabolite, which means it is an intermediate or product resulting from metabolism . .
Pharmacokinetics
Some properties such as its bioaccumulation estimates and volatilization from water have been estimated . The log BCF (Bioconcentration Factor) from a regression-based method is 0.500 (BCF = 3.162), and the log Kow used is 0.41 (estimated) . The half-life from a model river is 88.26 hours (3.677 days), and the half-life from a model lake is 1053 hours (43.88 days) . These properties may impact its bioavailability and distribution within the body.
特性
IUPAC Name |
1-propan-2-yloxypropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICINPWJIHTHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropoxyacetone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






